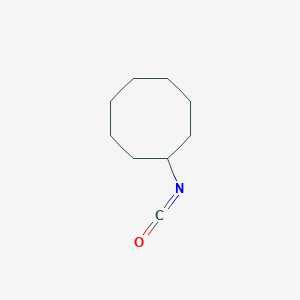

Cyclooctyl isocyanate

Description

Fundamental Principles of Isocyanate Reactivity in Organic Synthesis

The reactivity of the isocyanate group is dominated by the electrophilic nature of its central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. researchgate.net This makes it highly susceptible to attack by a wide range of nucleophiles. wikipedia.orgresearchgate.net

Key reactions involving isocyanates include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (or carbamate) linkages. This reaction is fundamental to the production of polyurethanes when diisocyanates or polyisocyanates are reacted with diols or polyols. wikipedia.org

Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. wikipedia.org The reaction between a diisocyanate and a diamine produces polyurea polymers. wikipedia.org

Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is commercially exploited as a blowing agent in the production of polyurethane foams. wikipedia.org

Self-Addition Reactions: Isocyanates can react with themselves, particularly in the presence of catalysts. For instance, aliphatic diisocyanates can undergo trimerization to form highly stable isocyanurate rings. wikipedia.orgresearchgate.net

The reactivity of an isocyanate is influenced by the nature of its 'R' group. Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the carbon, enhancing the isocyanate's reactivity. rsc.org Conversely, electron-donating groups decrease its reactivity. rsc.org

Industrial and Academic Significance of Isocyanates in Advanced Materials and Fine Chemicals

Isocyanates are indispensable in the chemical industry, primarily for the synthesis of polyurethane polymers. dan-iso.dk Polyurethanes are exceptionally versatile materials found in a vast array of products, including:

Flexible and Rigid Foams: Used for insulation in construction and refrigeration, as well as for cushioning in furniture, bedding, and automotive seating. dan-iso.dkeuropa.eucdc.gov

Coatings, Adhesives, Sealants, and Elastomers (CASE): High-performance polyurethane-based products are used for applications demanding durability, weather resistance, and flexibility, such as paints, varnishes, industrial flooring, and automotive components. dan-iso.dkeuropa.euresearchgate.net

The global market for diisocyanates is substantial, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being the most common. wikipedia.org Beyond large-scale polymer production, isocyanates are valuable reagents in the synthesis of fine chemicals, including pharmaceuticals and agricultural products. researchgate.netchemicalbook.com For example, butyl isocyanate is an important intermediate in the creation of certain herbicides and pharmaceuticals. chemicalbook.com The Curtius rearrangement, a reaction that proceeds through an isocyanate intermediate, is a well-established method for synthesizing primary amines. wikipedia.orggoogle.com

Specific Research Interest in Aliphatic Isocyanates, with Emphasis on Cyclooctyl Isocyanate

While aromatic isocyanates like MDI and TDI are widely used, aliphatic isocyanates—where the -NCO group is attached to a non-aromatic carbon—hold significant research interest for specific applications. Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), are key to producing polyurethane coatings that offer superior UV stability and resistance to yellowing upon exposure to sunlight, making them ideal for exterior applications. nih.govyale.edu Research continues to explore novel aliphatic isocyanates for creating advanced materials with enhanced mechanical strength, chemical stability, and biocompatibility. nih.gov

This compound is an example of a monofunctional aliphatic isocyanate. As a cycloaliphatic compound, it combines the features of an aliphatic chain with a ring structure. Its primary role in research and synthesis is that of a chemical intermediate. For instance, it is a reactant in the synthesis of 3-cyclooctyl-1,1-dimethylurea, also known as cycluron, a compound that has been investigated for its herbicidal properties. nih.gov The synthesis involves reacting this compound with dimethylamine. nih.gov This application highlights the utility of specific aliphatic isocyanates as building blocks for creating more complex, functional molecules in the agrochemical field.

Chemical Data for this compound

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 4747-70-0 | nih.govscbt.comalfa-chemistry.com |

| Molecular Formula | C₉H₁₅NO | nih.govscbt.comalfa-chemistry.com |

| Molecular Weight | 153.22 g/mol | nih.govscbt.com |

| Boiling Point | 217-218 °C | alfa-chemistry.comchemicalbook.com |

| Density | 0.993 g/mL at 25 °C | alfa-chemistry.comchemicalbook.com |

| Flash Point | 194 °F (90 °C) | alfa-chemistry.com |

| IUPAC Name | isocyanatocyclooctane | nih.gov |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

isocyanatocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKPRMWZTPVYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496086 | |

| Record name | Isocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-70-0 | |

| Record name | Isocyanatocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclooctyl Isocyanate and Its Precursors

Phosgenation-Based Synthesis Routes for Cyclooctyl Isocyanate

The reaction of primary amines with phosgene (B1210022) is a well-established and widely used industrial method for the production of isocyanates. fsalforu.comwikipedia.org This process can be conducted in either the liquid or gas phase, each with its own set of operational parameters and considerations. The precursor for this route is cyclooctylamine. researchgate.netgoogleapis.com

Liquid phase phosgenation is a common method for synthesizing isocyanates and can be divided into two main techniques: salt phosgenation and direct phosgenation. nih.govacs.org

Salt Phosgenation: In this method, the primary amine, such as cyclooctylamine, is first converted to its hydrochloride or carbonate salt by reacting it with hydrogen chloride or carbon dioxide. nih.govacs.org This salt is then reacted with liquid phosgene. This approach allows for the reaction to proceed under milder conditions, even at room temperature. nih.gov However, it is often associated with longer reaction times, a greater need for solvents, and the generation of significant byproducts. nih.govacs.org

Direct Phosgenation: This technique involves the direct reaction of the organic amine with phosgene. nih.govacs.org It is particularly suitable for amines with high boiling points. acs.org The process typically involves dissolving the amine in an inert solvent, such as monochlorobenzene or dichlorobenzene, and then introducing phosgene, either as a gas or in solution. fsalforu.com The reaction is often carried out in two stages: a "cold phosgenation" step at temperatures below 70°C, followed by a "hot phosgenation" step where the temperature is raised to 100–200°C. fsalforu.com This two-step process helps to minimize the formation of urea (B33335) byproducts. fsalforu.com

| Parameter | Liquid Phase Phosgenation | References |

| Precursor | Cyclooctylamine | researchgate.net, googleapis.com |

| Reagent | Phosgene (COCl₂) | nih.gov, acs.org |

| Common Solvents | Chlorinated aromatic hydrocarbons (e.g., chlorobenzene, o-dichlorobenzene) | google.com, fsalforu.com |

| Temperature Range | Cold Phosgenation: <70°C; Hot Phosgenation: 100-200°C | fsalforu.com |

| Key Advantage | Well-established, rapid reactions, and high yields. | acs.org |

| Key Disadvantage | Use of highly toxic phosgene, generation of corrosive HCl. | acs.org |

Gas phase phosgenation involves the reaction of a vaporized amine with gaseous phosgene at elevated temperatures, typically between 200°C and 600°C. nih.gov This method is considered more economical and environmentally benign than liquid-phase processes due to shorter residence times and reduced solvent usage. mdpi.com The amine and phosgene are vaporized separately, often diluted with an inert gas, and then continuously fed into a heated reactor where they are mixed and react. For the synthesis of this compound, cyclooctylamine would be vaporized and brought to a temperature of 200-500°C before entering the reactor.

| Parameter | Gas Phase Phosgenation | References |

| Precursor | Cyclooctylamine | researchgate.net, googleapis.com |

| Reagent | Gaseous Phosgene | nih.gov, |

| Temperature Range | 200-600°C | nih.gov, |

| Key Advantage | Reduced solvent usage and shorter reaction times. | mdpi.com |

| Key Disadvantage | High energy input required for vaporization. | acs.org |

Liquid Phase Phosgenation Techniques

Advanced Synthetic Techniques Applicable to this compound Production

To overcome the limitations of traditional batch processing, particularly concerning safety and scalability, advanced synthetic techniques such as flow chemistry and microwave-assisted protocols have been adapted for isocyanate production.

Flow Chemistry Methodologies for Isocyanate Synthesis

Flow chemistry offers a significantly safer and more efficient platform for producing isocyanates, including this compound. This technique is particularly advantageous for handling high-energy or hazardous intermediates, such as acyl azides, which are precursors in the Curtius rearrangement. acs.orguniversityofcalifornia.edu In a continuous flow process, the synthesis can be precisely controlled, minimizing the volume of hazardous material present at any given moment. google.com

A typical flow chemistry setup for isocyanate synthesis involves several sequential steps:

An acyl hydrazide is mixed with an aqueous solution of nitrous acid in a continuous stream to form an acyl azide (B81097). google.com

An organic solvent is introduced to extract the acyl azide from the aqueous phase. google.com

The water is removed from the organic stream. google.com

The solution containing the acyl azide is then heated as it flows through a reactor, inducing the Curtius rearrangement to produce the isocyanate with the loss of nitrogen gas. google.comacs.org

This method is not only safer but also highly scalable and sustainable, offering the potential for distributed manufacturing from renewable feedstocks. acs.orguniversityofcalifornia.edu

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous intermediates (e.g., acyl azides). google.com | Mitigated risk by using small volumes of intermediates at any time. acs.orguniversityofcalifornia.edu |

| Scalability | Scale-up can be challenging and dangerous. google.com | Easily scalable by extending operation time. acs.org |

| Process Control | Less precise control over temperature and reaction time. | Precise control over reaction parameters, leading to higher purity. google.com |

| Efficiency | Can be less efficient with more side reactions. | Often more efficient with improved yields and cleaner reactions. acs.orguniversityofcalifornia.edu |

| Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Isocyanate Synthesis |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to isocyanate formation is a significant advancement. This technique can dramatically reduce reaction times from hours to minutes, thereby saving energy and improving throughput. researchgate.netbeilstein-journals.org

A notable application is the microwave-assisted Staudinger–aza-Wittig reaction. In this one-pot, two-step process, an alkyl azide (which could be derived from cyclooctyl amine) is reacted with a polymer-bound phosphine (B1218219) under carbon dioxide pressure. beilstein-journals.orgnih.gov Microwave irradiation at a controlled temperature (e.g., 50–70 °C) facilitates the conversion to the corresponding isocyanate. beilstein-journals.org The use of a polymer-bound reagent simplifies purification, as the byproducts can be removed by simple filtration. beilstein-journals.orgnih.gov While this method has been demonstrated effectively with aromatic isocyanates, it is also applicable to aliphatic isocyanates, though sometimes with lower reactivity. rsc.org

| Reaction | Conditions | Key Advantages | Reference |

| Staudinger–aza-Wittig | Alkyl azide, polymer-bound phosphine, CO2, microwave irradiation (50-70°C) | Fast (hours to minutes), efficient, simple purification. | beilstein-journals.org, nih.gov |

| C-H Aminocarbonylation | Thiophenes, isocyanates, Cobalt(III) catalyst, microwave irradiation | Mild and efficient for creating complex amides from isocyanates. | rsc.org |

| Isocyanate-free Oligourea Synthesis | Diamine, propylene (B89431) carbonate, organocatalyst, microwave irradiation | Avoids handling of toxic isocyanates, eco-friendly, quantitative yields. | researchgate.net |

| Interactive Data Table: Examples of Microwave-Assisted Reactions Involving Isocyanates |

Precursor Synthesis and Reactivity in this compound Formation

The successful synthesis of this compound is fundamentally dependent on the efficient preparation of its precursors and the management of their reactivity.

Synthesis of Cyclooctyl Amine Derivatives

Cyclooctyl amine is the direct precursor to this compound via phosgenation or other derivatization methods. A common laboratory method for generating cycloalkyl azides, which can be reduced to amines, is the diazo transfer reaction. This technique has been successfully applied to a range of cycloalkyl amines, from cyclobutyl to cyclooctyl amines. mst.edu

More complex, functionalized cyclooctyl amine derivatives can also be synthesized. For instance, 3-aminocyclooctanetriol can be prepared from cis,cis-1,3-cyclooctadiene through a multi-step sequence. This involves photooxygenation, reduction, benzylation, oxidation, and mesylation, followed by reaction with sodium azide to introduce the azide group. Subsequent reduction of the azide yields the target amine derivative. beilstein-journals.org While more elaborate, such routes provide access to substituted cyclooctyl amines that can be converted into specialized isocyanates. In some dehydrogenative coupling reactions to form ureas, cyclooctyl amine has been noted to give a relatively lower yield compared to other amines like cyclohexyl amine, indicating specific reactivity considerations for the eight-membered ring. acs.org

Utilization of Blocked or Masked Isocyanate Precursors

The high reactivity of the isocyanate group can lead to undesirable side reactions, such as dimerization or trimerization. rsc.org To control this reactivity, the isocyanate group can be "blocked" or "masked" by reacting it with a protecting group containing a reactive hydrogen. researchgate.net Common blocking agents include phenols, alcohols (like tert-butanol), caprolactam, and pyrazoles. rsc.org

These blocked isocyanates are stable precursors that release the free isocyanate through a reversible equilibrium upon heating or in the presence of a catalyst. rsc.orgthieme-connect.com This strategy allows for the in situ generation of the isocyanate at a controlled concentration, enabling more complex cascade reactions for the synthesis of various heterocyclic compounds. researchgate.netrsc.org For example, the use of blocked N-isocyanate precursors has been shown to facilitate Friedel-Crafts cyclization to form indazolones. organic-chemistry.org This approach provides a powerful tool for managing the reactivity of intermediates like this compound, expanding their synthetic utility. rsc.orgrsc.org

Reaction Mechanisms and Chemical Transformations Involving Cyclooctyl Isocyanate

Nucleophilic Addition Reactions of the Cyclooctyl Isocyanate Group

The core reactivity of this compound is defined by the nucleophilic addition to the central carbon of the isocyanate group. inlibrary.uz This electrophilic carbon readily reacts with compounds containing an active hydrogen atom, such as amines, alcohols, and thiols. inlibrary.uzresearchgate.net These reactions are fundamental in synthetic chemistry for creating urea (B33335), carbamate (B1207046), and thiocarbamate linkages.

The reaction between this compound and primary or secondary amines results in the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This reaction is typically rapid and efficient, driven by the high nucleophilicity of the amine's nitrogen atom. researchgate.net The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the isocyanate's nitrogen atom, yielding the stable urea derivative. nih.gov

The synthesis of urea derivatives is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov For instance, the reaction of cyclooctyl amine with methanol (B129727) under certain catalytic conditions can lead to the formation of dicyclohexylurea, suggesting an isocyanate intermediate. acs.org While specific kinetic data for this compound is not abundant, the general principles of isocyanate reactivity apply. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or dimethylformamide, and may be facilitated by a base such as triethylamine (B128534), particularly when less reactive aromatic amines are used. nih.govorientjchem.org

Table 1: Examples of Urea Formation from Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Product Class | Typical Conditions |

| This compound | Primary Amine (R-NH₂) | N-cyclooctyl-N'-alkyl/aryl urea | Inert solvent (e.g., DMF, DCM), often at room temperature. orientjchem.orgbeilstein-journals.org |

| This compound | Secondary Amine (R₂NH) | N-cyclooctyl-N',N'-dialkyl/diaryl urea | Inert solvent, may require heating depending on amine reactivity. nih.govbeilstein-journals.org |

| General Isocyanate | Benzylamine | N,N'-disubstituted urea | Microwave irradiation, 70°C, 3 hours. beilstein-journals.org |

This compound reacts with alcohols and phenols to produce cyclooctyl carbamates. This reaction, analogous to urea formation, involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate's carbonyl carbon. conicet.gov.ar The reaction with alcohols is generally slower than with amines and often requires catalysts or elevated temperatures to proceed at a practical rate. rsc.org Common catalysts include tertiary amines and organotin compounds. rsc.orgnih.gov

The synthesis of carbamates is significant as they are key structural motifs in pharmaceuticals and serve as important protecting groups in organic synthesis. conicet.gov.argoogle.com The reactivity of the alcohol or phenol (B47542) is a key factor; primary alcohols are more reactive than secondary alcohols, and phenols react readily. conicet.gov.ar The reaction can be performed under various conditions, including solvent-free methods or in solvents like toluene (B28343). conicet.gov.arrsc.org

Table 2: Synthesis of Carbamates from Isocyanates and Alcohols/Phenols

| Isocyanate Reactant | Hydroxyl Reactant | Product Class | Typical Conditions |

| This compound | Alcohol (R-OH) | O-Alkyl N-cyclooctylcarbamate | Toluene, 90°C, often with a catalyst (e.g., tin-based). rsc.orgorganic-chemistry.org |

| This compound | Phenol (Ar-OH) | O-Aryl N-cyclooctylcarbamate | Generally proceeds under mild conditions, catalysis may enhance rate. rsc.orgnih.gov |

| Fluorosulfuryl Isocyanate | Alcohols/Phenols | Fluorosulfuryl carbamates | CH₃CN or CH₂Cl₂, 0°C to room temperature, rapid reaction. nih.gov |

The reaction of this compound with thiols (mercaptans) yields S-alkyl or S-aryl N-cyclooctylthiocarbamates. Thiols are generally less reactive nucleophiles towards isocyanates than their alcohol counterparts. thieme-connect.de Consequently, the synthesis of thiocarbamates often necessitates the use of catalysts or more forcing conditions to achieve good yields. thieme-connect.deresearchgate.net Bases like sodium carbonate or catalysts used for carbamate formation can be employed. thieme-connect.deresearchgate.net

Thiocarbamates are a class of compounds with significant applications, particularly in agriculture as herbicides. conicet.gov.ar The reaction proceeds via the nucleophilic addition of the sulfur atom to the isocyanate carbon. conicet.gov.arresearchgate.net Various methods have been developed to facilitate this transformation, including one-pot syntheses from thiols and amines using carbon dioxide and a Mitsunobu reagent, which proceeds through a transient isocyanate. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis of Thiocarbamates from Isocyanates and Thiols

| Isocyanate Reactant | Thiol Reactant | Product Class | Typical Conditions |

| This compound | Thiol (R-SH) | S-Alkyl N-cyclooctylthiocarbamate | Requires catalyst (e.g., Na₂CO₃, triethylamine) and/or heating. thieme-connect.deresearchgate.net |

| Methoxycarbonylsulfenyl isocyanate | Aliphatic Thiols | S-Alkyl N-substituted thiocarbamates | Stirring at -60°C for ~30 min, then warming to room temperature; high yields (85-90%). conicet.gov.ar |

| General Isocyanides | Thiols and Sulfur | Dithiocarbamates | Mild, catalyst-free conditions. beilstein-journals.org |

Formation of Carbamate Derivatives with Alcohols and Phenols

Cycloaddition Reactions of this compound

The π-system of the isocyanate group allows this compound to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.

This compound can undergo a [2+2] cycloaddition reaction, most notably with ketenes in what is known as the Staudinger synthesis, to form β-lactams (2-azetidinones). mdpi.comwikipedia.org This reaction is of great historical and practical importance, particularly in the synthesis of β-lactam antibiotics like penicillin. wikipedia.org The reaction involves the combination of the C=N bond of the isocyanate (acting as a 2π component) and the C=C bond of a ketene (B1206846) (another 2π component) to form a four-membered ring.

Another important variant is the reaction of isocyanates with alkenes, especially electron-rich ones like glycals, to form bicyclic β-lactams. capes.gov.brnih.gov Highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI), are often used in these cycloadditions. capes.gov.brresearchtrends.net The reaction mechanism can be either a concerted process or a stepwise pathway involving a zwitterionic intermediate, depending on the reactants and conditions. nih.govresearchtrends.net While specific examples detailing this compound in this reaction are not prevalent in recent literature, its participation is expected under standard Staudinger conditions.

In the presence of suitable catalysts, three molecules of this compound can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). researchgate.net This reaction is thermodynamically favorable due to the formation of the stable isocyanurate ring. researchgate.net

A wide array of catalysts can promote this transformation, including alkali metal salts, tertiary amines, and various organometallic complexes. scribd.comgoogle.com.pg The choice of catalyst is crucial as it can influence the reaction rate and selectivity, minimizing the formation of side products like dimers (uretdiones). nih.gov For example, proazaphosphatrane-based catalysts are known to be highly efficient for producing isocyanurates with high purity. nih.gov The cyclotrimerization of aliphatic isocyanates is a key process in the production of polyisocyanurate foams, which are valued for their thermal stability. researchgate.net

Table 4: Catalysts for Isocyanate Cyclotrimerization

| Catalyst Class | Specific Example(s) | Notes |

| Quaternary Ammonium (B1175870) Salts | Quaternary ammonium hydrogencarbonates, Hydroxyalkylammonium hydroxides. justia.comunifiedpatents.com | Often used with a co-catalyst like imidazole. justia.com |

| Organophosphorus Compounds | Proazaphosphatranes. nih.gov | Highly efficient, minimizes uretdione by-product. nih.gov |

| N-Heterocyclic Olefins | Imidazol-2-ylidenes. rsc.org | Effective at very low catalyst loadings under bulk conditions. rsc.org |

| Alkali Metal Compounds | Lanthanum tris(2-methoxy-ethylene glycolate) with imidazole. google.com.pg | Effective for (cyclo)aliphatic diisocyanates. google.com.pg |

| Organotin Compounds | Tributyltin methoxide. google.com | Can be used to control the reaction and synthesize unsymmetrical isocyanurates. google.com |

Cascade Cycloaddition Reactions in Heterocyclic Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway for the synthesis of complex molecular architectures from simple precursors in a single operation. This compound can participate in such sequences, particularly in cycloaddition reactions, to form heterocyclic compounds. A notable example is its involvement in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones.

The reaction between a nitrone and an isocyanate, such as this compound, is a well-established method for synthesizing five-membered heterocycles. sci-rad.comresearchgate.net In this process, the nitrone acts as the three-atom component, and the C=N double bond of the isocyanate group serves as the dipolarophile. The reaction mechanism can proceed through a concerted pathway, where the new sigma bonds are formed simultaneously, or a stepwise pathway involving a zwitterionic intermediate, depending on the solvent and substituents. researchgate.net The cycloaddition typically results in the formation of a 1,2,4-oxadiazolidin-5-one ring system. sci-rad.com The regioselectivity of the reaction is governed by the electronic properties of the reactants, with the nitrone's oxygen atom typically attacking the electrophilic carbonyl carbon of the isocyanate. scielo.org.mx Such cascade processes are highly valuable in synthetic chemistry as they construct complex heterocyclic frameworks with high atom economy. nih.govrsc.org

Polymerization Mechanisms Initiated by this compound

This compound serves as a monomer in the synthesis of important polymers like polyurethanes and polyureas. The mechanisms of these polymerization reactions are rooted in the high reactivity of the isocyanate functional group toward nucleophiles.

Polyurethane Formation Mechanisms

The synthesis of polyurethane is fundamentally an exothermic condensation reaction between an isocyanate and a compound containing hydroxyl groups, such as a polyol. l-i.co.uk The mechanism is initiated by the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group (-OH) on the highly electrophilic carbonyl carbon of the isocyanate group (-N=C=O) of this compound. researchgate.net This addition reaction forms a carbamate, commonly known as a urethane (B1682113) linkage, which constitutes the repeating unit of the polymer backbone. l-i.co.ukkuleuven.be

Below is a table summarizing kinetic data for polyurethane formation under different conditions, illustrating the influence of various factors on the reaction.

| Isocyanate | Polyol/Alcohol | Isocyanate Index ([NCO]/[OH]) | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Polymeric MDI | Castor oil-based polyester (B1180765) polyol | 1:1 | Ozawa/Kissinger | ~70 | core.ac.uk |

| Polymeric MDI | Castor oil-based polyester polyol | 1:2 | Ozawa/Kissinger | ~50 | core.ac.uk |

| Phenyl Isocyanate | 2-Butanol | N/A | Calorimetric | 41 (in xylene) | researchgate.net |

| Phenyl Isocyanate | n-Butyl Alcohol | Excess Alcohol | Analytical | 11.5 kcal/mol (~48.1) | cdnsciencepub.com |

| Phenyl Isocyanate | s-Butyl Alcohol | Excess Alcohol | Analytical | 12.5 kcal/mol (~52.3) | cdnsciencepub.com |

Polyurea Formation Mechanisms

Polyurea is a type of elastomer derived from the reaction product of an isocyanate component and a resin blend containing amine-terminated polymers. wikipedia.orgdoxuchem.com The formation of polyurea from this compound can proceed through two primary mechanistic pathways.

The first and most direct pathway is the reaction of the isocyanate group with a primary amine (-NH2). primeauxassociates.com This reaction is typically extremely fast and highly exothermic, proceeding without the need for a catalyst, to form a urea linkage (-NH-CO-NH-). wikipedia.orgmdpi.com When di- or poly-functional isocyanates and amines are used, a cross-linked polyurea polymer is formed.

The second pathway involves the reaction of the isocyanate with water. wikipedia.org This is a two-step process that begins similarly to the side reaction in polyurethane formation. The isocyanate reacts with water to form a transient carbamic acid. mdpi.comgoogleapis.com This acid is unstable and rapidly decomposes, releasing carbon dioxide and forming a primary amine. wikipedia.orgmdpi.com The newly formed amine is highly reactive and immediately attacks another isocyanate molecule to form a stable urea linkage. wikipedia.org This water-based pathway is significantly slower than the direct amine-isocyanate reaction. mdpi.com Further reactions of the urea linkage with excess isocyanate can lead to the formation of biuret (B89757) structures, resulting in cross-linking. mdpi.com

Mechanistic Studies on the Reactivity of this compound

The reaction rates and pathways of this compound are dictated by a combination of electronic, steric, and environmental factors.

Influence of Electronic and Steric Effects on Reaction Rates

The reactivity of the isocyanate group is fundamentally electronic in nature. The carbon atom in the -N=C=O group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack.

Steric effects, however, play a crucial role in modulating this inherent reactivity. The cyclooctyl group attached to the nitrogen atom is a bulky, non-planar aliphatic ring. This steric hindrance can impede the approach of a nucleophile to the electrophilic carbon center, thereby reducing the reaction rate compared to less hindered aliphatic isocyanates like hexamethylene diisocyanate (HDI). poliuretanos.netmdpi.com The reactivity of isocyanates is significantly influenced by their structure; for instance, aromatic isocyanates are generally more reactive than aliphatic ones. wikipedia.org The symmetry and rigidity of the isocyanate structure can also affect the formation of hydrogen bonds in the resulting polymer, which in turn influences the material's final properties. mdpi.com

The following table compares the structural characteristics of common isocyanates, providing context for the steric profile of this compound.

| Isocyanate | Type | Structural Features | Expected Steric Hindrance |

|---|---|---|---|

| This compound | Cycloaliphatic | Bulky, flexible 8-membered ring | High |

| Hexamethylene Diisocyanate (HDI) | Linear Aliphatic | Flexible, linear chain | Low |

| Isophorone (B1672270) Diisocyanate (IPDI) | Cycloaliphatic | Asymmetric, rigid cyclohexane (B81311) ring | Moderate-High |

| Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | Cycloaliphatic | Two bulky cyclohexane rings | High |

| Toluene Diisocyanate (TDI) | Aromatic | Planar, rigid phenyl ring | Moderate (with ortho effect) |

Solvent Effects on this compound Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its kinetics. For reactions involving this compound, solvents can influence rates by stabilizing or destabilizing reactants, intermediates, and transition states.

The rate of reaction between an isocyanate and an alcohol or amine often increases with solvent polarity. researchgate.net Polar solvents can help to stabilize the charge separation that develops in the transition state of the nucleophilic addition, thereby lowering the activation energy. cdnsciencepub.com Furthermore, specific solvent interactions, such as hydrogen bonding, can play a critical role. Protic solvents like alcohols can self-associate via hydrogen bonds, which may reduce the concentration of free, reactive hydroxyl groups. kuleuven.be Aprotic solvents are often preferred, but their ability to engage in specific solvation can also affect rates. researchgate.net For example, nucleophilic solvents can solvate the acidic hydrogen of an alcohol, potentially increasing its nucleophilicity, while basic solvents can form a complex with the alcohol, accelerating the reaction. researchgate.net In polymer films, solvent molecules can also act as plasticizers, increasing the mobility of the reactive functional groups and thus increasing the reaction rate. paint.org

The table below summarizes the general effects of different solvent types on isocyanate reaction kinetics.

| Solvent Type | Example(s) | General Effect on Rate | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Nonpolar Aprotic | Benzene, Toluene | Moderate | Minimizes reactant self-association (e.g., of alcohols). | cdnsciencepub.com |

| Polar Aprotic | DMF, DMSO, Pyridine | Accelerates | Stabilizes polar transition states; can engage in specific solvation to activate reactants. | researchgate.net |

| Ethers | Dibutyl ether, Diglyme | Slows (compared to nonpolar) | Can solvate reactants in a way that reduces reactivity. | cdnsciencepub.comresearchgate.net |

| Protic | Alcohols (as solvent) | Complex | Acts as both reactant and solvent; self-association complicates kinetics. | kuleuven.be |

Analysis of Reactive Intermediates via Spectroscopic Techniques

The study of reactive intermediates in chemical transformations involving this compound is crucial for understanding reaction mechanisms and kinetics. These transient species are often short-lived and present in low concentrations, making their direct isolation challenging. rsc.org Consequently, in-situ spectroscopic techniques are indispensable tools for their detection and characterization. mt.com The primary methods employed for this purpose include Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of chemical reactions. researchgate.net By inserting a probe directly into the reaction vessel, spectra can be recorded continuously, providing a wealth of data on the concentration changes of reactants, intermediates, and products over time. mt.com

In the context of this compound reactions, FTIR spectroscopy is particularly useful for tracking the consumption of the isocyanate group (-N=C=O). This functional group exhibits a strong and distinct absorption band in the infrared spectrum, typically appearing around 2270 cm⁻¹. researchgate.net The disappearance of this peak is a direct measure of the reaction progress.

Simultaneously, the formation of new absorption bands indicates the generation of products and potentially, reactive intermediates. For instance, in the reaction of this compound with an alcohol to form a urethane, the appearance of bands corresponding to the N-H and C=O stretching vibrations of the urethane linkage would be observed. While direct observation of a transient intermediate is rare, kinetic analysis of the spectral data can provide evidence for its existence and role in the reaction mechanism.

Table 1: Representative FTIR Absorption Bands in Reactions of this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric stretch | ~ 2270 |

| Urethane (-NH-C=O) | N-H stretch | ~ 3300 |

| C=O stretch | ~ 1700 | |

| Urea (-NH-CO-NH-) | N-H stretch | ~ 3350 |

| C=O stretch | ~ 1640 |

Note: The exact wavenumbers can vary depending on the molecular environment and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the molecular level, making it an invaluable tool for identifying reactive intermediates. Both ¹H and ¹³C NMR are commonly used, with ¹⁵N NMR also being employed in some specialized studies, particularly when using isotopically labeled reactants. kuleuven.be

For reactions involving this compound, in-situ NMR can be used to follow the reaction progress by monitoring the disappearance of signals corresponding to the this compound and the appearance of new signals from the product. usm.edu More importantly, under certain conditions, such as at low temperatures, it may be possible to detect and characterize transient intermediates. These intermediates will have unique chemical shifts and coupling constants that can be used to elucidate their structure.

For example, in a catalyzed reaction, a complex between the this compound and the catalyst might be observable as a distinct set of NMR signals. The analysis of these signals can provide insights into the catalytic cycle.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for Key Species in the Reaction of this compound with an Alcohol

| Carbon Atom | This compound (ppm) | Urethane Product (ppm) |

| C =O | - | ~ 156 |

| -N =C =O | ~ 122 | - |

| Cyclooctyl carbons | 25-55 | 25-55 (shifted) |

Note: These are approximate values and will vary based on the specific alcohol, catalyst, and solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is particularly useful for identifying reaction intermediates that can be ionized. googleapis.com Techniques such as Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the solution phase, enabling the detection of transient, charged intermediates in a catalytic cycle. googleapis.com

In the study of this compound reactions, ESI-MS could be used to detect protonated or otherwise charged intermediates, such as complexes with catalysts or adducts with other reactants. By analyzing the mass spectra at different time points during the reaction, it is possible to construct a timeline of the formation and consumption of various species, thereby helping to piece together the reaction mechanism. Tandem mass spectrometry (MS/MS) can further be used to fragment these ionized intermediates to gain more structural information. googleapis.com

Advanced Applications of Cyclooctyl Isocyanate Derivatives in Materials Science

Polymer Chemistry and Engineering Utilizing Cyclooctyl Isocyanate

The incorporation of the cyclooctyl moiety into polymer backbones influences properties such as thermal stability, mechanical strength, and solubility. This section explores its application in creating functional polymers, adhesives, and self-healing materials.

Polyurethanes and polyureas are versatile classes of polymers synthesized through the addition reactions of isocyanates. mdpi.com The synthesis of polyurethanes involves the reaction of diisocyanates with polyols, while polyureas are typically formed from the reaction of diisocyanates with diamines or water. mdpi.commdpi.comgoogle.com The properties of these polymers can be precisely tuned by selecting the appropriate isocyanate and co-reactant. rsc.orgmdpi.com

While industrial synthesis often relies on common diisocyanates like MDI, TDI, and HDI, research into less common isocyanates like this compound aims to impart unique characteristics to the resulting polymers. The synthesis of urea (B33335) derivatives through a catalytic dehydrogenative coupling process using amines and methanol (B129727) has been demonstrated as a sustainable alternative to methods involving toxic reagents. acs.org In this context, the reaction of cyclooctyl amine yielded the corresponding urea, although at a relatively lower yield compared to other cyclic amines like cyclohexyl amine. acs.org This suggests that the steric bulk of the cyclooctyl group influences reaction kinetics. acs.org

The general synthesis pathway for a polyurea using an isocyanate like this compound and a diamine involves the nucleophilic attack of the amine group on the electrophilic carbon of the isocyanate group, forming a urea linkage. Side reactions, particularly with the secondary nitrogens in the newly formed urea groups, can lead to the formation of biuret (B89757) structures, creating cross-linked networks instead of purely linear polymers. mdpi.com The use of a bulky cycloaliphatic isocyanate like this compound is expected to influence the degree of phase separation between hard and soft segments in segmented polyureas and polyurethanes, thereby affecting the material's mechanical properties.

| Amine Reactant | Resulting Urea Product | Reported Yield |

|---|---|---|

| Cyclohexyl amine | Dicyclohexylurea | 85% |

| Cyclooctyl amine | Dicyclooctylurea | Relatively lower yield |

| Benzylamine | Dibenzylurea | Excellent yield |

| 4-Fluorobenzylamine | Di(4-fluorobenzyl)urea | Excellent yield |

Emulsion Polymer Isocyanate (EPI) adhesives are two-component systems that provide strong, water-resistant bonds, particularly for wood products. researchgate.netifsindustries.com These adhesives consist of a water-based polymer emulsion (the main component) and an isocyanate cross-linker (the hardener component). researchgate.netklebstoffe.com The components are mixed before application, and the curing process involves both the film formation of the emulsion and the chemical reactions of the highly reactive isocyanate groups. researchgate.net

The isocyanate component, typically a polymeric MDI (pMDI), reacts with water and functional groups (hydroxyl, amine, carboxyl) present in the base polymer and the substrate, leading to a cross-linked, durable glueline with high resistance to heat and moisture. researchgate.netklebstoffe.com The standard mixing ratio is often 100 parts by weight of the dispersion to 15 parts of the isocyanate hardener. researchgate.net

While pMDI is common, the formulation of these systems can be adapted. The use of polymers containing various functional groups, including isocyanate groups, is a key area of development. For instance, aqueous primer compositions have been developed using polymers that possess both isocyanate and hydrophilic groups, with the isocyanate-bearing component potentially including a cyclooctyl group, among other aliphatic or cycloaliphatic structures. google.com The incorporation of a cycloaliphatic isocyanate like this compound as a cross-linker could modify the properties of the final adhesive, potentially enhancing flexibility and impacting the curing profile due to its unique steric and electronic characteristics compared to aromatic isocyanates.

| Component | Description | Primary Function |

|---|---|---|

| Main Component (Base) | Aqueous dispersion/emulsion of polymers (e.g., PVAc, EVA, SBR). ifsindustries.com | Forms the main adhesive body and provides initial tack. |

| Hardener Component (Cross-linker) | Typically a polymeric MDI-based isocyanate. klebstoffe.com | Reacts with water and the base polymer to create a cross-linked, thermosetting bond. |

| Additives/Fillers | Mineral fillers, solvents, or other property-modifying agents. klebstoffe.com | Adjust processing properties, bonding characteristics, and cost. |

A promising strategy for extending the lifetime of polymeric materials is the incorporation of self-healing capabilities. One approach involves embedding microcapsules containing a reactive healing agent within the polymer matrix. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the agent into the damaged area. illinois.edu

Isocyanates are particularly effective healing agents for applications in humid environments because they can react with ambient water or moisture, eliminating the need for a separate catalyst. illinois.edu Upon release, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. mdpi.com The newly formed amine can then rapidly react with another isocyanate group to form a polyurea, a stable polymer that fills the crack and restores structural integrity. mdpi.com

Research in this area has successfully demonstrated the encapsulation of isocyanates like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI). illinois.eduresearchgate.net These microcapsules, typically with a polyurethane or polyurea shell, must be robust enough to withstand the polymer processing steps but brittle enough to fracture upon damage. illinois.edu this compound represents a potential candidate for such systems. As a monofunctional isocyanate, its reaction would lead to chain termination or the formation of small urea molecules rather than a high-molecular-weight polymer, but derivatives containing the cyclooctyl group could be designed for cross-linking. The bulky, aliphatic nature of the cyclooctyl group would influence the reactivity of the isocyanate and the properties of the resulting repair material.

| Component | Material Example | Function |

|---|---|---|

| Matrix | Epoxy, Polyurethane Coatings | The bulk structural material to be protected. |

| Healing Agent (Core) | Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI) | Reactive liquid released upon damage to initiate repair. |

| Microcapsule Shell | Polyurethane (PU), Polyurea (PUa) | Contains the healing agent until it is ruptured by a crack. |

| Reactant/Catalyst | Ambient water/moisture | Reacts with the isocyanate to form a solid repair polymer (polyurea). |

Emulsion Polymer Isocyanate (EPI) Adhesives and Related Systems

Development of Novel Organic and Supramolecular Materials

Beyond conventional polymers, this compound derivatives are potential building blocks for more complex, ordered structures such as supramolecular assemblies and functional porous materials.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thieme-connect.de These interactions are weaker than covalent bonds, allowing for the creation of dynamic, responsive, and self-assembling materials. nih.gov

The urethane (B1682113) and urea linkages, formed from the reaction of isocyanates, are exceptionally effective functional groups for directing supramolecular assembly due to their ability to act as both hydrogen bond donors (N-H) and acceptors (C=O). By reacting this compound with molecules containing amine or alcohol groups, it is possible to synthesize "building blocks" for supramolecular chemistry.

These building blocks would possess a distinct amphiphilic character: a bulky, flexible, and non-polar cyclooctyl "tail" and a highly polar urea or urethane "head." In solution or in the solid state, these molecules could self-assemble into higher-order structures like fibers, sheets, or capsules. The cyclooctyl group would play a crucial role in this assembly, influencing the packing and geometry of the final structure through steric effects and hydrophobic interactions. The ability to tune these non-covalent interactions by designing specific this compound derivatives opens pathways to novel gels, liquid crystals, and functional organic materials. thieme-connect.denih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govchalmers.se These materials are notable for their high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. nih.govmdpi.com

In this context, a linker molecule containing a cyclooctyl amine moiety could first be incorporated into a MOF structure. Subsequent post-synthetic modification could convert the amine to an isocyanate group, yielding a MOF decorated with this compound functionalities within its pores. The bulky and flexible cyclooctyl group would significantly modify the steric and chemical environment of the MOF's internal cavities. This could be used to control guest access to the pores or to serve as a reactive handle for grafting other molecules onto the framework, creating highly specialized functional materials. chemrxiv.org

Research in Medicinal Chemistry and Biological Applications of Cyclooctyl Isocyanate Derivatives

Design and Synthesis of Bioactive Molecules Incorporating Cyclooctyl Isocyanate Moieties

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for creating more complex molecules with biological activity. Its distinct cyclooctyl group can explore specific binding pockets in target proteins, potentially influencing the potency and selectivity of a drug candidate.

Urea-Containing Drug Candidates and Analogs

The synthesis of urea (B33335) derivatives is a cornerstone of modern drug discovery, and isocyanates are key reagents in this process. nih.gov The reaction of an isocyanate with a primary or secondary amine is a direct and efficient method for forming a urea linkage (-NH-CO-NH-). acs.org This reaction is foundational for creating vast libraries of compounds for screening.

In this context, this compound can be reacted with a variety of amine-containing molecules to produce N-cyclooctyl urea derivatives. The general synthesis proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This method is highly versatile and is widely used in pharmaceutical research to generate novel molecular entities. nih.gov For instance, in a study focused on developing anti-tuberculosis agents, a library of urea derivatives was synthesized by reacting various amines with corresponding isocyanates. nih.gov Although this study focused on adamantyl ureas, it highlighted the importance of bulky aliphatic rings in biological activity. A cyclooctyl-containing urea analog demonstrated activity comparable to the drug ethambutol, underscoring the therapeutic potential of this structural motif. nih.gov

General Reaction for N-Cyclooctyl Urea Synthesis:

In this reaction, R can be any organic moiety, allowing for the generation of a diverse set of drug candidates.

Heterocyclic Compounds with Therapeutic Potential (e.g., Benzimidazole (B57391) and Isoxazole (B147169) Derivatives)

While the direct role of this compound in the synthesis of heterocyclic systems like benzimidazoles and isoxazoles is less commonly documented than its use in urea formation, isocyanates, in general, can be involved in various synthetic pathways for heterocycles.

Benzimidazoles: These are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and antiviral properties. pcbiochemres.comnih.gov The most common synthesis involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. pcbiochemres.com However, isocyanates can be used in alternative routes. For example, aryl isocyanates have been shown to react with 2-amino-1-cyanobenzimidazole to form more complex derivatives. core.ac.uk This suggests that this compound could potentially be used as a reactant to modify existing benzimidazole scaffolds, introducing the cyclooctyl group to probe its effect on biological activity.

Isoxazoles: This five-membered heterocycle is present in numerous commercial drugs. researchgate.netrasayanjournal.co.in The primary synthesis route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.org While isocyanates are not typically direct precursors in the main ring-forming reaction, they can be rearrangement products of nitrile oxides under certain conditions or used to modify existing isoxazole structures containing nucleophilic functional groups. researchgate.net The synthesis of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid has been documented, indicating that the cyclooctyl moiety is of interest in the construction of isoxazole derivatives. ambeed.com

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. acs.org By systematically modifying parts of a molecule, researchers can identify which functional groups are essential for efficacy.

For compounds derived from this compound, the cyclooctyl group itself is a key variable in SAR studies. In the development of anti-tuberculosis agents, a clear SAR emerged where a bulky aliphatic ring at one position of the urea was critical for activity. nih.govresearchgate.net Specifically, when an adamantyl group was replaced with other cyclic structures, the activity changed significantly. The substitution with a cyclooctyl ring resulted in only a minimal decrease in activity, suggesting that the size and lipophilicity of the cyclooctyl group are well-tolerated and can contribute favorably to the compound's interaction with its biological target. nih.gov

This finding highlights the utility of the cyclooctyl moiety in probing the steric and electronic requirements of a receptor's binding site. The flexibility and size of the eight-membered ring, compared to smaller rings like cyclohexyl or larger, more rigid systems like adamantyl, provide a unique structural option for optimizing drug-target interactions.

Applications in Drug Discovery Methodologies

Beyond its role as a structural component of potential drugs, this compound is applicable to broader drug discovery technologies, including chemical biology and combinatorial chemistry.

Isocyanate-Mediated Chemical Tagging (IMCT) for Probe Development and Target Identification

Identifying the cellular target of a bioactive small molecule is a significant challenge in drug discovery. Isocyanate-Mediated Chemical Tagging (IMCT) is a versatile method for attaching chemical moieties, such as affinity tags or fluorescent probes, to a small molecule of interest. nih.govnih.gov This technique leverages the high reactivity of the isocyanate group toward a wide range of nucleophiles commonly found in drug-like molecules, including amines, alcohols, phenols, and thiols. nih.govacs.org

The IMCT process typically involves a resin-bound isocyanate that captures a nucleophilic small molecule. nih.gov This allows for the controlled, one-to-one attachment of a tag. Because of its broad reactivity, this method is applicable to a large percentage of known lead-like compounds. nih.gov A reagent like this compound could be adapted for such a strategy, enabling the modification of complex natural products or hit compounds from high-throughput screens to facilitate the identification of their biological targets.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. pnas.org This approach is a cornerstone of modern drug discovery for identifying new lead compounds. Isocyanates are exceptionally useful building blocks in combinatorial synthesis due to their reliable reactivity. nih.gov

The "split-and-pool" synthesis method, often performed on a solid support, allows for the creation of massive libraries. pnas.org In this context, this compound can be used as one of several isocyanate building blocks to react with a diverse set of amines, generating a library of N-cyclooctyl ureas. Each compound in the library would feature the cyclooctyl group paired with a different substituent, allowing for a broad exploration of chemical space to find molecules with desired biological activity. acs.orggoogle.com

This compound in Advanced Drug and Gene Delivery Systems

The incorporation of cyclic aliphatic isocyanates, such as this compound's close analog isophorone (B1672270) diisocyanate (IPDI), into polymers for drug and gene delivery systems is a strategy to modulate the carrier's physical properties and release kinetics. These isocyanates serve as building blocks for polyurethanes (PUs), creating versatile platforms for delivering therapeutic agents. mdpi.com

The structure of the isocyanate is a critical determinant of the final properties of the polyurethane matrix. Studies comparing polyurethanes made with different diisocyanates show that the choice between aromatic and aliphatic structures significantly impacts drug release profiles. For instance, a study designing PU carriers for the anticancer drug paclitaxel (B517696) found that PUs based on aliphatic diisocyanates, including the cyclic IPDI, released approximately 80% of the drug in a phosphate (B84403) buffer solution (pH 7.4). acs.org In contrast, PUs synthesized with aromatic diisocyanates released less than 20% under the same conditions. acs.org The higher release from the IPDI-based polyurethane was attributed to a more hydrophilic nature and a different interplay of drug-polymer interactions compared to the aromatic systems. acs.org

Cyclic isocyanates like IPDI are also used as crosslinking agents to create stable hydrogel networks for controlled drug release. In one study, gelatin was crosslinked with IPDI to form a carrier for the anticancer drug 5-Fluorouracil. researchgate.net The crosslinking process rendered the naturally soluble gelatin insoluble in biofluids, thereby enabling a controlled, diffusion-based release of the drug. researchgate.net The resulting material demonstrated that the release mechanism was primarily through anomalous (non-Fickian) transport, indicating a combination of diffusion and polymer degradation contributing to the release profile. researchgate.net

Furthermore, IPDI has been used to synthesize thermoresponsive poly(ether urethanes) that exhibit a lower critical solution temperature (LCST), a property highly valuable for targeted drug delivery. merckmillipore.comsigmaaldrich.com These "smart" polymers can be designed to release their payload in response to localized temperature changes, such as in tumor microenvironments, offering a pathway for targeted therapy. merckmillipore.com The research on IPDI suggests that this compound could similarly be employed to create advanced delivery systems, with its large cycloalkane ring potentially offering distinct steric and hydrophobic contributions to the polymer matrix, thereby fine-tuning drug encapsulation and release rates.

Table 1: Research Findings on Cyclic Isocyanate (IPDI) in Drug Delivery Systems

| System Type | Isocyanate Used | Drug/Payload | Key Findings | Reference(s) |

|---|---|---|---|---|

| Polyurethane (PU) Matrix | Isophorone diisocyanate (IPDI) | Paclitaxel | Aliphatic IPDI-based PU was more hydrophilic and showed ~80% drug release compared to <20% for aromatic PUs. | acs.org |

| Crosslinked Hydrogel | Isophorone diisocyanate (IPDI) | 5-Fluorouracil | Crosslinking gelatin with IPDI created an insoluble matrix, enabling controlled release via anomalous transport. | researchgate.net |

| Thermoresponsive Polymer | Isophorone diisocyanate (IPDI) | Anticancer Drugs | Synthesized poly(ether urethanes) with adjustable Lower Critical Solution Temperatures (LCST) for targeted delivery. | merckmillipore.comsigmaaldrich.com |

| General PU-DDS | Isophorone diisocyanate (IPDI) | Anti-cancer drugs | IPDI is a common cycloaliphatic isocyanate used to create various biodegradable PU drug delivery systems (nano/microsystems, gels, etc.). | mdpi.com |

Biocompatibility and Degradation Product Analysis of this compound-Derived Materials

The biocompatibility of a polymer is paramount for its use in medical devices and drug delivery systems. Materials derived from aliphatic isocyanates are generally considered more biocompatible than those from aromatic isocyanates because their degradation products are less toxic. csic.es Aromatic isocyanates can break down into potentially carcinogenic aromatic diamines, a significant concern for in vivo applications. csic.es

Studies on polyurethanes synthesized with the cyclic aliphatic isocyanate IPDI have demonstrated excellent biocompatibility. An in-depth evaluation of an IPDI-based polyetherurethane (IPDI-PEU) confirmed its cytocompatibility through in vitro studies using mouse fibroblast cells (NIH3T3). researchgate.net The MTT assay, which measures cell metabolic activity, showed that cell viability on the IPDI-PEU material was high, ranging from 86.5% to over 92% after 72 hours of incubation. researchgate.net This indicates that the material does not induce significant cell death. Furthermore, in vivo implantation of the material in rats for 30 days, followed by histopathological analysis, showed no signs of significant inflammation or adverse tissue reactions, confirming its biocompatibility in a living system. researchgate.net The study also noted the material's hydrophilic nature, which is favorable for cell adhesion and proliferation, a desirable trait for tissue engineering applications. researchgate.net

The analysis of degradation products is crucial for assessing long-term safety. A study comparing the cytotoxicity of PUs before and after light-induced degradation provided critical insights. csic.es Before degradation, PUs made with both aromatic (MDI, TDI) and aliphatic (HDI, IPDI) isocyanates showed high cell proliferation rates (above 90%). csic.es However, after degradation, the aromatic-based PUs became highly toxic, with cell proliferation dropping below 10% for MDI-based materials. In stark contrast, the degraded aliphatic PUs, including the one made with IPDI, maintained high cell viability, with the IPDI-based sample showing a 90% cell proliferation rate. csic.es This highlights the superior safety profile of degradation products from cyclic aliphatic isocyanates like IPDI compared to their aromatic counterparts.

Chemical degradation studies have also shed light on the stability of these materials. Research on an IPDI-based polyurethane subjected to extraction with hot methanol (B129727) revealed that chemical degradation can occur at allophanate (B1242929) linkages within the polymer structure. ias.ac.in This process resulted in the formation of a more linear polymer structure containing urea linkages. ias.ac.in Understanding such degradation pathways is essential for predicting the long-term stability and mechanical integrity of implants.

Table 2: Biocompatibility and Degradation Analysis of IPDI-Derived Polyurethanes

| Analysis Type | Material | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro Cytotoxicity | IPDI-based Polyetherurethane | Showed high cell viability (>85%) with NIH3T3 mouse fibroblast cells via MTT assay. | researchgate.net |

| In Vivo Biocompatibility | IPDI-based Polyetherurethane | Implantation in rats for 30 days showed no significant inflammation or adverse tissue reaction. | researchgate.net |

| Post-Degradation Cytotoxicity | IPDI-based Polyurethane | After light-induced degradation, maintained high cell proliferation (90%), unlike aromatic isocyanate-based PUs which became highly toxic. | csic.es |

| Chemical Degradation | IPDI-based Polyurethane | Hot methanol caused chemical degradation at allophanate linkages, forming linear urea linkages. | ias.ac.in |

| Cell Adhesion | Isosorbide-based PU with IPDI | Polymerized bio-based PUs using IPDI demonstrated excellent cell adhesion and proliferation with bone marrow cells. | bohrium.com |

Computational Chemistry and Theoretical Investigations of Cyclooctyl Isocyanate Systems

Quantum Chemical Studies on Cyclooctyl Isocyanate Reaction Mechanisms

Quantum chemical methods are employed to map out the potential energy surfaces of chemical reactions, identifying the structures and energies of reactants, products, transition states, and intermediates. This allows for a detailed understanding of how reactions involving this compound proceed.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it a workhorse for studying the mechanisms of organic reactions. mdpi.com DFT calculations are instrumental in elucidating reaction pathways, such as the formation of urethanes from the reaction of isocyanates with alcohols. ethz.ch For reactions involving isocyanates, DFT can be used to model various proposed mechanisms, including concerted and stepwise pathways. mdpi.comethz.ch

Key applications for this compound would include:

Urethane (B1682113) Formation: Modeling the reaction with alcohols, where DFT can determine whether the reaction proceeds via a 4-ring transition state or a zwitterionic intermediate. ethz.ch It can also clarify the role of autocatalysis, where alcohol or even isocyanate molecules may act as catalysts. ethz.ch

Cycloaddition Reactions: Investigating [3+2] cycloadditions, a common reaction type for related compounds, to determine whether the mechanism is a concerted process or a stepwise radical-mediated pathway. mdpi.com

Cyclotrimerization: Studying the formation of isocyanurates from three this compound molecules, identifying intermediates and transition states along the reaction coordinate. researchgate.net

Table 1: Application of DFT in Studying Isocyanate Reaction Mechanisms

| Reaction Type | Investigated Aspect | Typical DFT Functional/Basis Set | Reference |

|---|---|---|---|

| Urethane Formation | Auto-catalytic vs. non-catalytic pathways | G4MP2 protocol, SMD solvation model | ethz.ch |

| [3+2] Cycloaddition | Concerted vs. stepwise radical mechanism | M06-2X/Def2TZVP/SMD(MeCN) | mdpi.com |

| Cyclotrimerization | Reaction mechanism and stability | TPSS-D3/def2-TZVP | researchgate.net |

This table is generated based on data for related isocyanate systems and illustrates the methods applicable to this compound.

While DFT is powerful, for higher accuracy in energetic predictions, more sophisticated ab initio methods are often required. Coupled cluster methods, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their accuracy. nih.gov However, canonical CCSD(T) is computationally expensive.

The Domain-Based Local Pair Natural Orbital (DLPNO) approximation to CCSD(T) provides a solution, offering results that are very close to the canonical method but with a significantly reduced computational cost, making high-accuracy calculations feasible for larger molecules like this compound. nih.gov

These high-level methods are crucial for:

Refining Energies: Obtaining highly accurate activation barriers and reaction enthalpies for mechanisms initially explored with DFT. chemrxiv.orgosti.gov This is critical for quantitative prediction of reaction kinetics. ethz.ch

Validating DFT Results: Comparing DLPNO-CCSD(T) single-point energies with those from various DFT functionals to benchmark the performance of DFT for a specific reaction system. osti.gov

Investigating Complex Electronic Structures: For species where electron correlation is particularly important, such as transition states or radicals, DLPNO-CCSD(T) provides a more reliable description than many DFT functionals. nih.govresearchgate.net Recent studies on isocyanate synthesis have utilized DLPNO-CCSD(T) to investigate complex rearrangement mechanisms in great detail. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org

Table 2: Role of High-Accuracy Methods in Isocyanate Chemistry

| Method | Purpose | Key Advantage | Reference |

|---|---|---|---|

| DLPNO-CCSD(T) | Refine electronic energies of intermediates and transition states. | Near "gold standard" accuracy with significantly lower computational cost than canonical CCSD(T). | chemrxiv.orgnih.gov |

| CCSD(T)-F12 | Obtain benchmark-quality binding energies and reaction energies. | Explicitly correlated method that accelerates basis set convergence. | au.dkresearchgate.net |

| G4MP2 | Compute accurate reaction enthalpies and free energies. | Composite method designed for high accuracy in thermochemical calculations. | ethz.ch |

This table summarizes advanced computational methods and their applications, which are directly relevant for detailed studies on this compound systems.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Molecular Modeling and Simulation of this compound Derivatives

Once this compound reacts to form more complex derivatives (e.g., ureas, carbamates, or amides), molecular modeling and simulation techniques are used to predict how these new molecules might interact with biological targets, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). wustl.edu This helps in identifying potential drug candidates by predicting their binding affinity and mode of interaction at a protein's active site. biorxiv.org For instance, derivatives of this compound, such as N-cyclooctyl-2-naphthamide, have been studied as potential anti-tubercular agents through docking simulations against the MmpL3 protein. rsc.org

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the specific interactions that hold them together. rsc.org For example, MD simulations on related isothiocyanate derivatives targeting the COX-2 enzyme have highlighted crucial amino acid residues (like Tyr385 and Ser530) involved in the binding interaction. rsc.org

Table 3: Example of Molecular Docking Data for a Cyclooctyl-Containing Compound

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-cyclooctyl-2-naphthamide (13c) | MmpL3 (Mycobacterium tuberculosis) | Not specified, but identified as highly active | Not specified | rsc.org |

This table presents findings for compounds containing the cyclooctyl moiety or the related isothiocyanate group, demonstrating the application of these simulation techniques.

For a molecule to be a successful drug, it must not only bind to its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools and web servers like SwissADME are widely used to predict these properties from a molecule's structure. mdpi.combiointerfaceresearch.com

Key predicted properties include:

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. cerradopub.com.br

Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. cerradopub.com.br

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Solubility: Estimation of water solubility, which affects absorption and formulation. rsc.org

This type of analysis has been performed on various heterocyclic compounds, including derivatives that could be formed from this compound, to assess their potential as orally bioavailable drugs. rsc.orgrsc.orgnih.gov

Table 4: Predicted ADME/Drug-Likeness Profile for a Hypothetical this compound Derivative (e.g., N-phenyl-N'-cyclooctylurea)

| Property | Predicted Value/Descriptor | Significance | Reference Principle |

|---|---|---|---|

| Molecular Weight | ~274 g/mol | Compliant with Lipinski's Rule (<500) | cerradopub.com.br |

| LogP (Lipophilicity) | ~4.5 | Compliant with Lipinski's Rule (<5) | cerradopub.com.br |

| H-bond Donors | 2 | Compliant with Lipinski's Rule (<5) | cerradopub.com.br |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) | cerradopub.com.br |

| GI Absorption | High | Good potential for oral absorption | mdpi.com |

This table is a representative example based on established principles of in silico ADME prediction applied to a plausible derivative of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Electronic Structure Analysis and Reactivity Prediction of this compound

The reactivity of the isocyanate group (-N=C=O) is governed by its electronic structure. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by nucleophiles like alcohols or amines. mdpi.com

Computational analysis can quantify these properties:

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is typically centered on the isocyanate carbon, indicating its electrophilicity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Partial Charges: Calculating the partial charges on each atom provides a quantitative measure of the electrophilicity of the isocyanate carbon.

The nature of the substituent attached to the isocyanate group significantly influences its reactivity. chemrxiv.org In this compound, the cycloaliphatic group is generally considered electron-donating through an inductive effect, which can slightly reduce the electrophilicity of the isocyanate carbon compared to an aromatic isocyanate like phenyl isocyanate, where the phenyl ring can act as an electron-withdrawing group. mdpi.com This difference in electronic structure can affect reaction rates, for example, in the formation of polyurethanes. mdpi.com

Computational Approaches to Catalytic Mechanism Elucidation and Optimization in Isocyanate Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of isocyanate reactions at an atomic level. acs.org While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies and principles derived from theoretical investigations of other aliphatic and aromatic isocyanates provide a robust framework for understanding its reactivity. These computational models offer profound insights into reaction pathways, transition states, and the role of catalysts, which are crucial for optimizing reaction conditions and designing more efficient catalytic systems. nih.govmdpi.comox.ac.uk